5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole
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Overview
Description
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole is a complex organic compound characterized by the presence of benzodioxole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole typically involves multi-step organic reactions
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Preparation of Benzodioxole Intermediates
Step 1: Synthesis of 1,3-benzodioxole-5-carboxylic acid from catechol and chloroacetic acid.
Step 2: Bromination of 1,3-benzodioxole-5-carboxylic acid to obtain 6-bromo-1,3-benzodioxole-5-carboxylic acid.
Step 3: Reduction of 6-bromo-1,3-benzodioxole-5-carboxylic acid to 6-bromo-1,3-benzodioxole-5-methanol.
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Formation of Tetrazole Ring
Step 4: Conversion of 6-bromo-1,3-benzodioxole-5-methanol to 6-bromo-1,3-benzodioxole-5-methyl chloride.
Step 5: Reaction of 6-bromo-1,3-benzodioxole-5-methyl chloride with sodium azide to form 6-bromo-1,3-benzodioxole-5-methyl azide.
Step 6: Cyclization of 6-bromo-1,3-benzodioxole-5-methyl azide to form the tetrazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), various nucleophiles
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole and tetrazole moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,3-benzodioxole-5-carboxylic acid
- 6-bromo-1,3-benzodioxole-5-methanol
- 1,3-benzodioxole-5-carboxylic acid
Uniqueness
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole is unique due to the presence of both benzodioxole and tetrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11BrN4O4 |
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Molecular Weight |
403.19 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazole |
InChI |
InChI=1S/C16H11BrN4O4/c17-11-5-15-14(24-8-25-15)4-10(11)6-21-19-16(18-20-21)9-1-2-12-13(3-9)23-7-22-12/h1-5H,6-8H2 |
InChI Key |
PQLJFFFWNVLVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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